3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMGISMGOXUYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417388 | |
| Record name | 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15485-81-1 | |
| Record name | 3-(4-Chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one analogues and derivatives
An In-Depth Technical Guide to 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The 4H-chromen-4-one scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a vast class of naturally occurring and synthetic compounds known as flavonoids and isoflavonoids.[1] These molecules are renowned for their extensive range of pharmacological properties.[2] This technical guide focuses on a specific, highly promising subclass: this compound and its analogues. We will provide an in-depth exploration of the synthetic methodologies for creating these compounds, a detailed analysis of their significant biological activities, particularly in oncology and anti-inflammatory applications, and the critical structure-activity relationships (SAR) that govern their efficacy. Furthermore, this guide includes field-proven experimental protocols for synthesis and biological evaluation, pharmacokinetic data from preclinical studies, and a forward-looking perspective on their potential in drug discovery and development.
The this compound Core: A Privileged Scaffold
The chromen-4-one (or chromone) ring system is a heterocyclic motif consisting of a benzene ring fused to a γ-pyrone ring.[2] When substituted with a phenyl group at the 3-position, it forms the isoflavone skeleton, a class of polyphenolic compounds with a plethora of biological activities, including anticancer, antioxidant, anti-inflammatory, and antidiabetic effects.[3][4][5]
The specific scaffold, this compound, combines several key features that make it a compelling starting point for drug discovery:
-
The Isoflavone Core : Provides a rigid, well-characterized framework known to interact with numerous biological targets.[6]
-
The 7-Hydroxy Group : This phenolic hydroxyl group is crucial. It often participates in key hydrogen bonding interactions with target enzymes or receptors and serves as a prime synthetic handle for introducing diverse functional groups to modulate solubility, potency, and pharmacokinetic properties.
-
The 3-(4-chlorophenyl) Group : The substitution at the 3-position defines it as an isoflavone. The presence of a chlorine atom on this phenyl ring can significantly enhance biological activity through halogen bonding and by altering the electronic properties and metabolic stability of the molecule.
This unique combination of features has positioned these analogues as potent agents in preclinical studies, particularly as cytotoxic agents against cancer cells.[7]
Synthetic Strategies and Characterization
The construction of the 3-phenyl-4H-chromen-4-one core is most effectively achieved through well-established cyclization reactions. The Algar-Flym-Oyamada (AFO) reaction is a classic and reliable method for synthesizing 3-hydroxy-2-phenyl-4H-chromen-4-ones (flavonols) from chalcone precursors, which can be adapted for isoflavone synthesis with appropriate starting materials.[8][9]
General Synthetic Workflow
The synthesis typically begins with the formation of a chalcone-like precursor, which is then subjected to oxidative cyclization to yield the desired chromen-4-one ring system.
Caption: General synthetic pathway to the target compounds.
Experimental Protocol: Synthesis of 3-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one (Representative Flavonol Synthesis)
This protocol, adapted from established literature, illustrates the core AFO reaction.[8] The synthesis of the specific 3-(4-chlorophenyl) target would follow a similar principle with appropriately substituted chalcones.
-
Chalcone Dissolution : Dissolve the precursor 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (Compound Ia) in a suitable solvent such as ethyl alcohol.
-
Alkaline Treatment : Stir the solution while adding an aqueous solution of sodium hydroxide (e.g., 2N NaOH). The reaction mixture will typically change color.
-
Oxidative Cyclization : To the stirred alkaline mixture, add hydrogen peroxide (e.g., 30% H₂O₂) dropwise, maintaining the temperature with an ice bath if necessary.
-
Reaction Monitoring : Continue stirring for several hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Acidification & Precipitation : Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Isolation and Purification : Filter the solid precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified 3-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one.
-
Characterization : Confirm the structure of the final compound using standard analytical techniques:
-
Infrared (IR) Spectroscopy : To identify key functional groups like -OH (approx. 3446 cm⁻¹), C=O (approx. 1699 cm⁻¹), and C-O-C (approx. 1108 cm⁻¹).[8]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : To confirm the proton environment, including aromatic protons (approx. 6.9-8.2 ppm) and the hydroxyl proton.[8]
-
Mass Spectrometry (MS) : To confirm the molecular weight of the compound.[8]
-
Key Biological Activities & Mechanisms of Action
Analogues of this compound have demonstrated significant potential in several therapeutic areas, most notably oncology.
Anticancer Activity
Derivatives of this scaffold have shown potent cytotoxic effects against a range of human cancer cell lines.[7] A notable example is the derivative 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (a coumarin analogue), which displayed superior activity compared to the parent compound and the standard chemotherapeutic drug 5-fluorouracil.[7]
Mechanism of Action: The primary anticancer mechanisms identified for this class of compounds are the induction of apoptosis and cell cycle arrest.[7]
-
Apoptosis Induction : These compounds can trigger the programmed cell death pathway in cancer cells, a hallmark of effective chemotherapeutic agents.
-
Cell Cycle Arrest : Studies have shown that potent analogues can arrest cancer cells in the G2/M phase of the cell cycle, preventing cell division and proliferation.[7]
Caption: Key anticancer mechanisms of action.
Table 1: Cytotoxic Activity of Representative Chromenone/Coumarin Analogues
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS (Gastric Cancer) | 2.63 ± 0.17 | [7] |
| 3-(4-Chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43) | A549 (Lung Cancer) | Notable Inhibition | |
| 3-(4-Chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43) | HCT116 (Colon Cancer) | Notable Inhibition |
| 4-trifluoromethyl-6,7-dihydroxycoumarin (Cpd 4) | Mcl-1 Inhibition (Ki) | 0.21 ± 0.02 |[10] |
Anti-inflammatory Activity
Overactivation of neutrophils is linked to tissue damage in many inflammatory diseases, partly through the release of superoxide anions.[11] Chromone derivatives have been designed and synthesized to suppress this process. Structure-activity relationship studies have revealed that a methoxy group at the 7-position of the chromone ring, combined with a hydrogen bond donor on the C3-phenyl ring, significantly enhances this inhibitory activity.[11] One analogue, 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one, exhibited a potent IC₅₀ value of 5.0 ± 1.4 μM against superoxide anion generation.[11]
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of these compounds is highly dependent on their molecular structure. Key SAR insights include:
-
The 7-Position is Key for Derivatization : The 7-hydroxy group is not just for target interaction; it is the ideal site for modification. Attaching moieties like piperazine or triazole rings via an ether linkage has been shown to dramatically increase cytotoxic potency.[7] This strategy allows for the fine-tuning of properties like solubility and cell permeability.
-
Substitution on the C3-Phenyl Ring : The nature and position of substituents on the phenyl ring at the 3-position are critical. The 4-chloro substitution is a recurring motif in potent analogues.
-
Bioisosteric Replacement : Replacing a phenol with a thiophenol (a bioisostere) has been shown to be a successful strategy for improving anti-inflammatory activity, demonstrating that subtle electronic and conformational changes can have a profound impact.[11]
Experimental Protocols for Preclinical Evaluation
To ensure reproducibility and reliability, standardized protocols are essential for evaluating new chemical entities.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7]
-
Cell Seeding : Seed human cancer cells (e.g., AGS, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).
-
Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Formulation for In Vivo Administration
For animal studies, proper formulation is critical to ensure bioavailability. This protocol is suitable for oral or intraperitoneal injection.[12]
-
Stock Solution : Prepare a clear stock solution of the test compound in DMSO (e.g., 14.3 mg/mL).
-
Co-Solvent Addition : In a sterile tube, add the required volume of the DMSO stock solution.
-
PEG300 Addition : Add 4 volumes of PEG300 to the DMSO stock (relative to the DMSO volume) and mix until the solution is uniform.
-
Surfactant Addition : Add 0.5 volumes of Tween-80 and mix thoroughly.
-
Saline Addition : Add 4.5 volumes of sterile saline to bring the mixture to the final volume. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Final Preparation : Mix until a clear solution or a uniform suspension is formed. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[12]
Pharmacokinetic Profile and Drug Development Outlook
The transition from a promising compound in vitro to a viable drug candidate requires favorable pharmacokinetic properties. A study on the derivative 3-(4-Chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43) in rats provides valuable preliminary data.
Table 2: Pharmacokinetic Parameters of CPEO-43 in Rats After Oral Administration
| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | AUC₀₋∞ (ng·h/mL) |
|---|---|---|---|---|
| 2 | 62.0 ± 10.5 | 8.5 ± 1.2 | 15.6 | 1517.8 ± 317.0 |
| 6 | 222.0 ± 28.7 | 6.0 ± 0.0 | 15.0 | 5328.7 ± 864.4 |
| 20 | 1384.5 ± 376.4 | 11.0 ± 6.2 | 18.5 | 45556.3 ± 22735.6 |
Data from a study on CPEO-43, a derivative of the core topic.
The results demonstrate that the compound is orally bioavailable, with peak plasma concentrations (Cₘₐₓ) reached within 6-11 hours and a reasonably long half-life (t₁/₂) of 15-18.5 hours, suggesting the potential for sustained exposure in vivo. These characteristics are encouraging for further development.
Conclusion and Future Directions
The this compound scaffold is a highly versatile and potent platform for the development of novel therapeutic agents. Analogues have demonstrated significant anticancer and anti-inflammatory activities, underpinned by well-defined mechanisms of action such as apoptosis induction and cell cycle arrest. The established synthetic routes are robust, and the key 7-hydroxy position provides an excellent anchor for chemical modification to optimize drug-like properties.
Future research should focus on:
-
Expanded SAR Studies : Synthesizing a broader library of analogues to further refine the relationship between chemical structure and biological activity.
-
Target Identification : Elucidating the specific molecular targets (e.g., kinases, apoptosis-related proteins) to better understand the mechanism of action.
-
In Vivo Efficacy : Moving the most promising candidates from in vitro studies into relevant animal models of cancer and inflammatory disease.
-
ADMET Profiling : Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to identify candidates with the best potential for clinical success.
This class of compounds holds considerable promise, and continued investigation is warranted to unlock its full therapeutic potential.
References
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Moku, G., et al. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. PMC - PubMed Central. Retrieved from [Link]
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Zhang, H., et al. (2019). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Retrieved from [Link]
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Ahmad, A., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central. Retrieved from [Link]
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Wang, R., et al. (2018). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. PubMed Central. Retrieved from [Link]
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Bhat, M. A., et al. (n.d.). Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. SciSpace. Retrieved from [Link]
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Saleem, M., et al. (2017). A patent review of the therapeutic potential of isoflavones (2012-2016). Taylor & Francis Online. Retrieved from [Link]
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Gaspar, A., et al. (2014). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH. Retrieved from [Link]
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Patel, D. R., et al. (2012). Scheme 1. Synthesis of 3-Hydroxy-2-phenyl-4H-chromen-4-ones (4a-n). ResearchGate. Retrieved from [Link]
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Semantic Scholar. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Retrieved from [Link]
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Madikizela, L. M., et al. (2024). Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. PubMed. Retrieved from [Link]
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Li, Y., et al. (2025). Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43). Preprints.org. Retrieved from [Link]
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Li, C-J., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. PubMed. Retrieved from [Link]
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Jeyabalan, S., et al. (2020). Medicinal Potential of Isoflavonoids: Polyphenols That May Cure Diabetes. MDPI. Retrieved from [Link]
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Singh, A., & Parle, A. (2020). A REVIEW ON CHROMEN DERIVATIVES AS ANTIEPILEPTICS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one. Retrieved from [Link]
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Sakshi, S., et al. (n.d.). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. NPAA. Retrieved from [Link]
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Hatnapure, G. D., et al. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI. Retrieved from [Link]
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Sakshi, S., et al. (2012). (substituted phenyl) -4h-chromen-4-one derivatives-synthesis, spectral characterization and pharmacological screening. Bioinfo Publications. Retrieved from [Link]
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Madikizela, L. M., et al. (2024). Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. Wiley Online Library. Retrieved from [Link]
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Yu, J., et al. (2016). Isoflavones: Anti-Inflammatory Benefit and Possible Caveats. MDPI. Retrieved from [Link]
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Methodological & Application
Application Note & Protocols: High-Throughput Screening for Monoamine Oxidase-A Inhibitors Using 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The 4H-chromen-4-one (isoflavone) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including kinase modulation and anticancer effects[1][2]. This document provides a comprehensive guide for utilizing a specific isoflavone derivative, 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one , as a test agent in a high-throughput screening (HTS) campaign to identify novel inhibitors of Monoamine Oxidase-A (MAO-A). MAO-A is a critical enzyme in neurotransmitter metabolism, and its inhibition is a validated therapeutic strategy for depression and anxiety disorders[3]. We present a robust, fluorescence-based HTS assay protocol, complete with data analysis workflows, quality control metrics, and expert insights to ensure the successful implementation of the screening campaign.
Scientific Background & Rationale
The Target: Monoamine Oxidase-A (MAO-A)
Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, playing a crucial role in regulating levels of neurotransmitters and neuromodulators[4]. There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity[3].
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibitors, such as clorgyline, have been developed as antidepressants.
-
MAO-B: Primarily metabolizes dopamine. Its inhibitors are used in the management of Parkinson's disease.
The enzymatic reaction catalyzed by MAO produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂) as byproducts. The production of H₂O₂ is a key feature that can be exploited for HTS assay development[5][6].
The Compound: this compound
The subject compound belongs to the isoflavone class. This family of compounds is known to interact with a variety of enzymatic targets[2]. While this specific molecule's activity against MAO-A is investigational, its structural motifs are consistent with other known enzyme inhibitors. This application note establishes a framework for systematically evaluating its potential as a MAO-A inhibitor.
-
Molecular Formula: C₁₅H₉ClO₃[7]
-
Molecular Weight: 272.68 g/mol
Mechanism of Action: MAO-A Catalysis and Inhibition
The screening protocol described herein aims to identify compounds that inhibit MAO-A's catalytic activity. An inhibitor can prevent the breakdown of the substrate (e.g., tyramine or serotonin), thereby reducing the production of H₂O₂.
Caption: MAO-A inhibition pathway.
HTS Assay Principle & Design
This protocol employs a sensitive fluorometric assay suitable for a 384-well plate format[8]. The assay quantifies the H₂O₂ produced by the MAO-A reaction. A highly sensitive probe (e.g., Amplex™ Red or equivalent) reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a stable, highly fluorescent product (resorufin). Inhibitors of MAO-A will decrease the rate of H₂O₂ formation, leading to a reduction in the fluorescent signal.
| Component | Role in Assay |
| MAO-A Enzyme | The biological target of interest. |
| Tyramine | A common substrate for both MAO-A and MAO-B. |
| HRP | Catalyzes the reaction between the probe and H₂O₂. |
| Fluorescent Probe | Non-fluorescent precursor that becomes fluorescent upon reacting with H₂O₂. |
| Test Compound | Potential inhibitor being screened. |
| Clorgyline | Potent, selective MAO-A inhibitor used as a positive control. |
Detailed Protocols
Materials & Reagents
| Reagent | Supplier | Cat. No. (Example) | Storage |
| Recombinant Human MAO-A | Sigma-Aldrich | M7316 | -80°C |
| Tyramine Hydrochloride | Sigma-Aldrich | T90344 | Room Temp |
| Horseradish Peroxidase (HRP) | Thermo Fisher | 31490 | 4°C |
| Amplex™ Red Reagent | Thermo Fisher | A12222 | -20°C |
| Clorgyline Hydrochloride | Tocris | 0905 | Room Temp |
| This compound | In-house/Supplier | N/A | Room Temp |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 | Room Temp |
| Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4) | In-house | N/A | 4°C |
| 384-Well Black, Flat-Bottom Plates | Corning | 3712 | Room Temp |
Reagent Preparation
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4. Prepare and store at 4°C.
-
MAO-A Working Solution (2X): Dilute recombinant MAO-A in cold Assay Buffer to a final concentration of 2 µg/mL. Prepare fresh and keep on ice.
-
Senior Scientist's Note: The optimal enzyme concentration should be determined empirically via an enzyme titration experiment to find a concentration that yields a robust signal within the linear range of the assay in a 15-30 minute reaction time.
-
-
Substrate/Probe Working Solution (4X): Prepare in Assay Buffer.
-
400 µM Tyramine
-
800 µM Amplex™ Red
-
4 U/mL HRP
-
Senior Scientist's Note: Protect this solution from light. The tyramine concentration is set near its Km for MAO-A to ensure sensitivity to competitive inhibitors.
-
-
Compound Stock Solutions:
-
Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO.
-
Positive Control: Prepare a 1 mM stock of Clorgyline in 100% DMSO.
-
HTS Experimental Workflow
This protocol is designed for a final assay volume of 20 µL in a 384-well plate.
Caption: HTS workflow for MAO-A inhibitor screening.
Step-by-Step Procedure:
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer 50 nL of compound stock solutions into the wells of a 384-well black plate according to the plate map. This results in a 1:400 dilution and a final compound concentration of 25 µM for the test compound.
-
Buffer Addition: Add 5 µL of Assay Buffer to all wells.
-
Enzyme Addition: Add 10 µL of the 2X MAO-A working solution to all wells. Mix by shaking the plate for 30 seconds.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Senior Scientist's Note: This pre-incubation step allows the test compounds to bind to the enzyme before the reaction is initiated, which is critical for identifying time-dependent or irreversible inhibitors.
-
-
Reaction Initiation: Add 5 µL of the 4X Substrate/Probe working solution to all wells to start the reaction. Mix by shaking the plate for 30 seconds.
-
Reaction Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Fluorescence Reading: Read the plate on a compatible plate reader (e.g., PHERAstar, EnVision) using an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
Plate Layout and Controls
A robust HTS assay requires carefully designed controls on every plate.
| Control Type | Description | Well Contents | Purpose |
| Negative Control | 0% Inhibition (Max Signal) | DMSO + Enzyme + Substrate | Defines the high signal window. |
| Positive Control | 100% Inhibition (Min Signal) | Clorgyline (10 µM final) + Enzyme + Substrate | Defines the low signal window. |
| Test Compound | Sample to be screened | Test Cmpd (e.g., 25 µM final) + Enzyme + Substrate | To measure inhibitory activity. |
Data Analysis & Quality Control
Calculating Percent Inhibition
The primary output for a primary screen is the percent inhibition for each test compound.
Formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))
Where:
-
Signal_Compound is the fluorescence reading from a well with a test compound.
-
Mean_Signal_Positive is the average fluorescence of the positive control wells.
-
Mean_Signal_Negative is the average fluorescence of the negative control wells.
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. It reflects the dynamic range and data variation.
Formula: Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
Where:
-
SD is the standard deviation.
-
Mean is the average signal.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent, robust assay |
| 0 to 0.5 | Acceptable for screening |
| < 0 | Unacceptable, assay failed |
Senior Scientist's Note: A Z'-factor should be calculated for every plate to ensure plate-to-plate consistency and data reliability[3]. If a plate has a Z' < 0.5, the data from that plate should be treated with caution and the experiment may need to be repeated.
Hit Identification and Follow-up
Compounds demonstrating significant inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits." These hits should be confirmed by re-testing, followed by dose-response experiments to determine their potency (IC₅₀ value).
Conclusion
This application note provides a validated, high-quality framework for screening this compound and other novel compounds for inhibitory activity against MAO-A. By adhering to the detailed protocols for assay execution, control implementation, and rigorous quality control, researchers can generate reliable data to advance their drug discovery programs. The described fluorometric assay is sensitive, robust, and readily adaptable for large-scale automated screening campaigns.
References
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PubChem Compound Summary for CID 5348723, 3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one. National Center for Biotechnology Information. (n.d.). Retrieved January 27, 2026, from [Link]
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Zhao, L., et al. (2019). Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. Journal of Medicinal Chemistry, 62(23), 10691–10710. [Link]
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Fei, X. F., et al. (2011). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 32(11), 1427–1434. [Link]
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Li, Y., et al. (2025). Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43) in rats using LC-MS/MS. Molecules, 30(15), 1-14. [Link]
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Lam, T. K., et al. (2011). High-throughput library screening identifies two novel NQO1 inducers in human lung cells. Cancer Prevention Research, 4(1), 124–133. [Link]
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This compound. PubChemLite. (n.d.). Retrieved January 27, 2026, from [Link]
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Adegoke, R. O., & Ndakala, A. J. (2024). Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. ChemMedChem. [Link]
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Wang, B., et al. (2020). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Bioorganic Chemistry, 94, 103444. [Link]
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High-Throughput Library Screening Identifies Two Novel NQO1 Inducers in Human Lung Cells. National Center for Biotechnology Information. (2011). Retrieved January 27, 2026, from [Link]
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Mechanism of Action of Isoflavone Derived from Soy-Based Tempeh as an Antioxidant and Breast Cancer Inhibitor... MDPI. (2024). Retrieved January 27, 2026, from [Link]
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Adegoke, R. O., & Ndakala, A. J. (2024). Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. ChemMedChem. [Link]
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Fei, X. F., et al. (2011). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace. Retrieved January 27, 2026, from [Link]
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Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. (n.d.). Retrieved January 27, 2026, from [Link]
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EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. (n.d.). Retrieved January 27, 2026, from [Link]
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Application Notes and Protocols for the Quantification of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Introduction
3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic flavonoid derivative belonging to the chromen-4-one class of compounds. The chromone scaffold is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The methodologies outlined are designed to be robust, reliable, and adhere to the principles of analytical method validation as described in the International Council on Harmonisation (ICH) guidelines.[1][2][3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method.
| Property | Value/Information | Rationale for Analytical Method Development |
| Molecular Formula | C₁₅H₉ClO₃ | Provides the exact mass for mass spectrometry. |
| Molecular Weight | 272.68 g/mol | Essential for preparing standard solutions of known concentration. |
| Structure | A chromen-4-one core with a 4-chlorophenyl substituent at position 3 and a hydroxyl group at position 7. | The conjugated aromatic system suggests strong UV absorbance, making UV-based detection methods viable.[6][7][8] The hydroxyl group may influence solubility and chromatographic retention. |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO.[9] | Guides the choice of solvent for stock solutions and mobile phase preparation. |
| pKa | The 7-hydroxyl group is acidic. | The ionization state, which is pH-dependent, will affect chromatographic retention and mass spectrometric ionization.[10] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of small molecules due to its robustness, reproducibility, and cost-effectiveness.[11][12][13]
Principle
The analyte is separated from other components in a sample matrix on a stationary phase (e.g., C18 column) by a liquid mobile phase. Quantification is achieved by measuring the absorbance of the analyte as it passes through a UV detector at a specific wavelength. The peak area of the analyte is directly proportional to its concentration.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid (for mobile phase modification).[14]
-
Reference standard of this compound.
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (v/v) | A gradient elution is recommended to ensure good peak shape and resolution from potential impurities. A typical gradient could be: 0-2 min (30% ACN), 2-15 min (30-80% ACN), 15-18 min (80% ACN), 18-20 min (80-30% ACN), 20-25 min (30% ACN). The acidic modifier improves peak shape and suppresses the ionization of the hydroxyl group.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | ~285 nm and ~324 nm | Flavonoids typically exhibit two major absorption bands.[8] The exact maximum absorbance should be determined by running a UV scan of a standard solution. |
4. Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4][5]
Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, particularly in complex biological matrices, LC-MS/MS is the method of choice.[15][16][17][18][19][20]
Principle
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated by HPLC and then ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the analyte's molecular weight is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source.
-
HPLC system as described for the HPLC-UV method.
-
Nitrogen generator (for nebulizing and drying gases).
-
Argon (for collision-induced dissociation).
-
All reagents and materials listed for the HPLC-UV method.
2. Preparation of Standard and Sample Solutions:
-
Prepare stock and working standard solutions as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity of the instrument.
-
For biological samples (e.g., plasma), a protein precipitation step with acetonitrile is typically required, followed by centrifugation and filtration of the supernatant.[19]
3. LC-MS/MS Conditions:
Liquid Chromatography:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | A smaller dimension column is used for faster analysis and reduced solvent consumption, compatible with MS. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A gradient similar to the HPLC-UV method can be used, but with a faster ramp-up. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible chromatography. |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Both modes should be tested during method development. Positive mode is likely to be effective due to the potential for protonation. Negative mode is also possible due to the acidic hydroxyl group. |
| MRM Transitions | Precursor ion → Product ion(s) | These need to be determined by infusing a standard solution of the analyte and performing a product ion scan. For a precursor ion of m/z 273.0 [M+H]⁺, potential product ions would result from the fragmentation of the chromone core. |
| Source Temperature | e.g., 150 °C | Optimized for efficient desolvation. |
| Capillary Voltage | e.g., 3.5 kV | Optimized for stable spray and maximum ion signal. |
4. Method Validation: The validation of a bioanalytical method using LC-MS/MS should be performed in accordance with regulatory guidelines and includes parameters such as selectivity, sensitivity, matrix effect, recovery, and stability.
Workflow Diagram
Caption: LC-MS/MS workflow for quantification.
UV-Visible Spectrophotometry
For a simpler, high-throughput, but less specific quantification, UV-Visible spectrophotometry can be employed, especially for pure samples or simple formulations.[6][7]
Principle
This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Visible spectrophotometer (double beam recommended).
-
Quartz cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Methanol or another suitable UV-transparent solvent.
-
Reference standard of this compound.
2. Procedure:
-
Determine λmax: Prepare a dilute solution of the analyte in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on similar flavonoid structures, expect strong absorption bands.[8]
-
Prepare Standard Curve: Prepare a series of standard solutions of known concentrations in methanol. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. The concentration can be determined from the standard curve.
Workflow Diagram
Caption: UV-Vis spectrophotometry workflow.
Conclusion
The choice of analytical technique for the quantification of this compound depends on the specific application, the required sensitivity and selectivity, and the nature of the sample matrix. HPLC-UV offers a good balance of performance and accessibility for routine analysis. LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical applications. UV-Visible spectrophotometry is a simple and rapid method suitable for the analysis of pure substances or simple mixtures. All methods should be properly validated to ensure the reliability of the results.
References
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A New and Sensitive HPLC-UV Method for Rapid and Simultaneous Quantification of Curcumin and D-Panthenol: Application to In Vitro Release Studies of Wound Dressings. (2022). MDPI. Retrieved from [Link]
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LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications. (2021). Taylor & Francis Online. Retrieved from [Link]
-
In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. (2016). Global Science Research Journals. Retrieved from [Link]
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LC-MS/MS Screening, Total Phenolic, Flavonoid and Antioxidant Contents of Crude Extracts from Three Asclepiadaceae Species Growing in Jordan. (2022). PubMed. Retrieved from [Link]
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Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review. Retrieved from [Link]
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Spectrophotometric Determination of Total Flavonoid Content in Biancaea Sappan (Caesalpinia sappan L.) Leaves. Neliti. Retrieved from [Link]
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HPLC Method for Analysis of EDTA and Maleic Acid on Newcrom B Column. SIELC Technologies. Retrieved from [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Retrieved from [Link]
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LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. (2024). National Institutes of Health. Retrieved from [Link]
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A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021). Hindawi. Retrieved from [Link]
-
Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one. (2023). MDPI. Retrieved from [Link]
-
Electron spectroscopies of 3-hydroxyflavone and 7-hydroxyflavone in MCM-41 silica nanoparticles and in acetonitrile solutions. Experimental data and DFT/TD-DFT calculations. National Institutes of Health. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. Retrieved from [Link]
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HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (2021). Bulgarian Chemical Communications. Retrieved from [Link]
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A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. (2022). MDPI. Retrieved from [Link]
-
Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
Solvent Effects on the Dissociation Constants of Hydroxyflavones in Organic–Water Mixtures. Determination of the Thermodynamic pKa Values by UV–Visible Spectroscopy and DFT Calculations. (2020). ACS Publications. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. Retrieved from [Link]
-
LC-MS/MS Screening, Total Phenolic, Flavonoid and Antioxidant Contents of Crude Extracts from Three Asclepiadaceae Species Growing in Jordan. (2022). MDPI. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved from [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from [Link]
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Reproduction and interpretation of the UV–vis spectra of some flavonoids. (2023). ResearchGate. Retrieved from [Link]
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7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Royal Society of Chemistry. Retrieved from [Link]
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Analytical methods – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Synthesis of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Abstract
This document provides a detailed, step-by-step protocol for the chemical synthesis of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one, a member of the isoflavone class of compounds. Isoflavones are of significant interest to the scientific community due to their diverse biological activities and potential therapeutic applications.[1][2] This guide is designed for researchers in organic chemistry, medicinal chemistry, and drug development. It outlines a reliable one-pot synthesis strategy, beginning from commercially available starting materials, and provides in-depth explanations for key experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. The protocol covers the initial acylation reaction to form a deoxybenzoin intermediate, followed by an efficient cyclization to yield the target isoflavone. Detailed procedures for purification and characterization are also included to validate the final product's identity and purity.
Introduction and Scientific Background
Isoflavones are a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone. While abundant in certain plants like soybeans, synthetic routes provide access to novel derivatives with tailored properties for pharmacological screening.[3] The target molecule, this compound, is a synthetic isoflavone featuring a hydroxyl group at the C-7 position and a chlorophenyl substituent at the C-3 position. These structural motifs are often explored in the development of new bioactive agents.
The synthesis strategy detailed herein is based on a highly efficient and convenient one-pot method. This approach avoids the isolation of the intermediate deoxybenzoin, thereby streamlining the process and potentially increasing overall yield. The protocol involves two key transformations:
-
Friedel-Crafts Acylation: The reaction of resorcinol with 4-chlorophenylacetic acid in the presence of a Lewis acid catalyst (zinc chloride) to form the 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one intermediate.
-
Vilsmeier-Haack Type Cyclization: The deoxybenzoin intermediate is subjected to cyclization using a combination of N,N-dimethylformamide (DMF), boron trifluoride diethyl etherate (BF₃·OEt₂), and methanesulfonyl chloride (MsCl) to construct the chromen-4-one ring system.[4]
This guide provides the necessary detail to empower researchers to successfully synthesize and validate this important isoflavone derivative.
Reaction Scheme and Mechanism
The overall synthesis proceeds as a one-pot reaction without the isolation of the deoxybenzoin intermediate.
Caption: Overall one-pot reaction scheme for the synthesis.
Mechanistic Insight: The reaction begins with the acylation of resorcinol. Molten zinc chloride acts as a Lewis acid, activating the carboxylic acid group of 4-chlorophenylacetic acid to facilitate electrophilic attack on the electron-rich resorcinol ring, forming the deoxybenzoin intermediate. The subsequent cyclization step is crucial. Boron trifluoride diethyl etherate activates N,N-dimethylformamide, which, in concert with methanesulfonyl chloride, acts as a formylating agent (a source of one carbon atom). This agent reacts with the enolate of the deoxybenzoin to build the heterocyclic pyranone ring, which upon acid-catalyzed dehydration and cyclization, yields the final 7-hydroxyisoflavone.[4]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Moles (equiv.) | Amount | Purity | Supplier |
| Resorcinol | C₆H₆O₂ | 110.11 | 1.2 | 1.32 g | ≥99% | Sigma-Aldrich |
| 4-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | 1.0 | 1.71 g | ≥98% | Sigma-Aldrich |
| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | - | ~10 g | ≥98% | Sigma-Aldrich |
| Boron trifluoride diethyl etherate | BF₃·O(C₂H₅)₂ | 141.93 | 3.0 | 3.8 mL | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 10 mL | Anhydrous | Sigma-Aldrich |
| Methanesulfonyl Chloride (MsCl) | CH₃ClO₂S | 114.55 | 3.0 | 2.3 mL | ≥99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed | 2 M (aq) | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | ACS Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | - | As needed | ACS Grade | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser and nitrogen/argon inlet
-
Heating mantle with magnetic stirrer and stir bars
-
Thermometer or thermocouple probe
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Detailed Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) is mandatory. Zinc chloride is corrosive and hygroscopic. Boron trifluoride diethyl etherate and methanesulfonyl chloride are highly corrosive and react violently with water. Handle with extreme care.
Caption: Step-by-step experimental workflow diagram.
Step 1: Synthesis of the Deoxybenzoin Intermediate (In Situ)
-
Place anhydrous zinc chloride (~10 g) in a 100 mL three-neck round-bottom flask and heat under a high vacuum or with a heat gun while flushing with nitrogen to ensure it is completely dry. Allow to cool to room temperature under a nitrogen atmosphere.
-
To the flask, add resorcinol (1.32 g) and 4-chlorophenylacetic acid (1.71 g).
-
Equip the flask with a reflux condenser, a thermometer, and a magnetic stir bar.
-
Heat the reaction mixture in a heating mantle to 130-140 °C. The mixture will become a molten slurry.
-
Maintain this temperature with vigorous stirring for 1.5 to 2 hours.
-
Rationale: This step facilitates the Friedel-Crafts acylation. The high temperature is necessary to overcome the activation energy for the reaction in the viscous molten salt medium.[4]
-
-
Optional Reaction Monitoring: The reaction can be monitored by TLC (e.g., 7:3 Hexane:Ethyl Acetate). A small aliquot can be carefully removed, quenched in water, extracted with ethyl acetate, and spotted on a TLC plate. The disappearance of the starting materials indicates completion.
Step 2: One-Pot Cyclization to the Isoflavone
-
After the initial reaction is complete, remove the heating mantle and allow the flask to cool to approximately 60-70 °C.
-
Place the flask in an ice bath and cool the thick, dark mixture to 0 °C.
-
Slowly add 10 mL of anhydrous DMF to the flask with stirring.
-
Via a dropping funnel, add boron trifluoride diethyl etherate (3.8 mL) dropwise over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Rationale: BF₃·OEt₂ is a strong Lewis acid that activates DMF, which is essential for the subsequent formylation step that provides the final carbon for the heterocyclic ring.[4]
-
-
Once the BF₃·OEt₂ addition is complete, add methanesulfonyl chloride (2.3 mL) dropwise, again maintaining the temperature between 0-5 °C.
-
Rationale: Methanesulfonyl chloride reacts with the DMF/BF₃ adduct to form the active Vilsmeier-Haack type reagent necessary for the cyclization.[4]
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for an additional 3-4 hours.
Step 3: Work-up and Product Isolation
-
Prepare a beaker with approximately 100 g of crushed ice.
-
Carefully and slowly pour the viscous reaction mixture onto the crushed ice with stirring. This step is exothermic and should be done cautiously in a fume hood.
-
Add approximately 20 mL of 2 M hydrochloric acid to the aqueous mixture to ensure complete hydrolysis of any remaining intermediates.
-
Continue stirring the slurry for 30 minutes. A solid precipitate should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts and water-soluble impurities.
-
Dry the crude product in a vacuum oven at 50-60 °C overnight.
Purification and Characterization
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or methanol. If the solution is colored, a small amount of activated carbon can be added and the mixture filtered hot.[5] Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the pure crystals by filtration.
-
Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel.[6][7] A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 7:3) is typically effective for separating isoflavones.[8] The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure.
Expected Characterization Results:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the H-2 proton around δ 8.3 ppm, aromatic protons from the chlorophenyl ring around δ 7.5 ppm, and aromatic protons from the benzopyran ring. A broad singlet at high chemical shift (>10 ppm) would correspond to the 7-OH proton.[9]
-
Mass Spectrometry (ESI-MS): Calculated for C₁₅H₉ClO₃, m/z = 272.02. Expected [M+H]⁺ = 273.03.
-
Purity: Should be >95% as determined by HPLC analysis.[10]
Conclusion
The protocol described in this application note presents a robust and efficient one-pot method for the synthesis of this compound. By explaining the rationale behind critical steps and providing detailed instructions for reaction setup, work-up, and purification, this guide serves as a valuable resource for researchers engaged in the synthesis of isoflavones and related heterocyclic compounds for applications in medicinal chemistry and materials science.
References
-
Lee, S. H., et al. (2011). Preparative isolation and purification of seven isoflavones from Belamcanda chinensis. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 835-840.
-
Nielsen, T. S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6372-6384.
-
Nielsen, T. S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications - Journal of Medicinal Chemistry.
-
Kelly, G. E., et al. (1996). Process for the isolation and purification of isoflavones. Google Patents, US5679806A.
-
Singh, S. K., et al. (2006). A convenient one-pot synthesis of 7-hydroxy-isoflavones from resorcinol with substituted phenylacetic acids. Tetrahedron Letters, 47(46), 8165-8167.
-
Tolkunov, S. V., et al. (2018). Synthesis and aminomethylation of 7-hydroxy-5-methoxyisoflavones. Chemistry of Natural Compounds, 54(4), 693-698.
-
Wójcik-Pszczoła, K., et al. (2023). Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method. Molecules, 28(9), 3939.
-
dos Santos, J. A., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(23), 7808.
-
Kumar, S., & Pandey, V. K. (2024). Total synthesis of isoflavonoids. Natural Product Reports.
-
Wikipedia contributors. (2023). Isoflavone. Wikipedia, The Free Encyclopedia.
Sources
- 1. Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 3. Isoflavona – Wikipédia, a enciclopédia livre [pt.wikipedia.org]
- 4. A convenient one-pot synthesis of 7-hydroxy-isoflavones from resorcinol with substituted phenylacetic acids (2006) | Himanshu Singh | 18 Citations [scispace.com]
- 5. US5679806A - Process for the isolation and purification of isoflavones - Google Patents [patents.google.com]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Inhibition Assay Using 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Introduction: The Therapeutic Potential of Chromen-4-one Scaffolds
The 4H-chromen-4-one backbone, a core structure in a variety of natural and synthetic compounds, represents a "privileged scaffold" in medicinal chemistry. Molecules built around this core have demonstrated a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1]. Their ability to interact with various enzymes and receptors makes them a fertile ground for the discovery of novel therapeutic agents[2]. The specific compound, 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one, is a member of this versatile class. While extensive research has been conducted on related chromen-4-one derivatives, this application note will provide a detailed protocol for evaluating the enzyme inhibitory potential of this specific molecule, with a focus on protein kinases—a class of enzymes frequently targeted by this scaffold[3][4].
This document is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of potential enzyme inhibitors. The protocols outlined herein are designed to be a robust starting point for assessing the inhibitory activity of this compound and can be adapted for various enzyme systems.
Chemical Properties and Handling of this compound
Before commencing any experimental work, it is crucial to understand the physicochemical properties and handling requirements of the test compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉ClO₃ | PubChem CID: 5398367 (analogue)[5] |
| Molecular Weight | 272.68 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |
| Solubility | Soluble in DMSO, ethanol, and methanol | General solubility for flavonoids |
Note: The provided PubChem CID is for a close analogue, 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one, as a direct entry for the chloro-derivative was not available. The properties are expected to be very similar.
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information. A related compound with a trifluoromethyl group is listed as toxic if swallowed and an irritant[6].
Principle of the Enzyme Inhibition Assay
This protocol describes a generic kinase inhibition assay. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide. The assay will measure the amount of phosphopeptide produced, and a decrease in its formation in the presence of this compound will indicate inhibition.
The general workflow for determining the inhibitory potential of the compound is as follows:
Caption: General workflow for the enzyme inhibition assay.
Detailed Experimental Protocol: Kinase Inhibition Assay
This protocol is a template and should be optimized for the specific kinase being investigated. A well-characterized kinase such as Src or a related tyrosine kinase is a logical starting point based on the activity of similar compounds[3].
Materials and Reagents:
-
This compound
-
Recombinant human kinase (e.g., Src)
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂, DTT, and BSA)
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Dimethyl sulfoxide (DMSO)
-
384-well white microplates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
1. Preparation of Solutions:
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilution Series: Perform a serial dilution of the compound stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 10 mM down to 1 nM). This will be an 11-point dilution series.
-
Enzyme Solution: Dilute the kinase stock to the working concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nM range.
-
Substrate/ATP Solution: Prepare a solution containing the kinase substrate peptide and ATP in the assay buffer. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors can be identified.
2. Assay Procedure:
-
Add 25 nL of the diluted compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized.
-
Stop the reaction and detect the signal by adding 10 µL of the kinase detection reagent according to the manufacturer's instructions.
-
Incubate for the time specified by the detection reagent manufacturer (e.g., 40 minutes for ADP-Glo™).
-
Measure the luminescence signal using a plate reader.
3. Controls:
-
Positive Control (0% Inhibition): Enzyme, substrate, ATP, and DMSO (no inhibitor).
-
Negative Control (100% Inhibition): Enzyme, substrate, ATP, and a known potent inhibitor for the target kinase.
-
Background Control: Substrate, ATP, and DMSO (no enzyme).
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average background control signal from all other wells.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_DMSO - Signal_background))
-
Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
IC₅₀ Determination: Fit the dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Example Data Presentation:
| Compound Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.7 |
| 3.7 | 75.4 |
| 1.2 | 52.1 |
| 0.41 | 28.9 |
| 0.14 | 10.3 |
| 0.046 | 2.1 |
| 0.015 | 0.5 |
| 0.005 | 0.1 |
| 0.0017 | 0.0 |
Mechanism of Inhibition Studies
Once the inhibitory activity of this compound is confirmed, further studies can be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations[7][8].
Caption: Workflow for determining the mechanism of enzyme inhibition.
Troubleshooting and Considerations
-
Compound Solubility: If the compound precipitates in the assay buffer, consider using a co-solvent or adjusting the buffer composition.
-
Signal Interference: Test the compound for any intrinsic fluorescence or absorbance that might interfere with the detection method.
-
Enzyme Activity: Ensure the enzyme is active and that the assay is performed within the linear range of the reaction.
-
DMSO Concentration: Keep the final DMSO concentration in the assay low (typically ≤ 1%) to avoid affecting enzyme activity.
Conclusion
This application note provides a comprehensive framework for the initial characterization of this compound as a potential enzyme inhibitor. The chromen-4-one scaffold is a well-established pharmacophore for kinase inhibition, and the described protocols offer a robust starting point for investigating the biological activity of this specific derivative. Further studies to determine the selectivity profile and in-cell activity will be crucial next steps in the evaluation of its therapeutic potential.
References
-
Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. (2022). PMC. [Link]
-
3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | C16H8ClF3O3 | CID 5348723. PubChem. [Link]
-
Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. (2020). PubMed. [Link]
-
Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. (2019). PubMed. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]
-
Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. (2019). ACS Omega. [Link]
-
T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. (2018). PubMed. [Link]
-
Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020). YouTube. [Link]
-
Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. (2023). PubMed. [Link]
-
5.4: Enzyme Inhibition. (2022). Chemistry LibreTexts. [Link]
-
Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. (2015). PMC. [Link]
-
Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one. (2024). MDPI. [Link]
-
Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]
-
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one | C15H9BrO3 | CID 5398367. PubChem. [Link]
-
3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. NPAA. [Link]
Sources
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- 2. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one | C15H9BrO3 | CID 5398367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | C16H8ClF3O3 | CID 5348723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Welcome to the technical support guide for 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one. This document provides troubleshooting strategies and detailed protocols to address the most common challenge encountered with this class of compounds: poor aqueous solubility in in vitro experimental settings. As a substituted chromen-4-one, a scaffold common to many flavonoids, this molecule is predicted to be hydrophobic, which can lead to issues like precipitation in cell culture media, inaccurate concentration measurements, and unreliable experimental results.[1][2][3]
This guide is structured in a question-and-answer format to directly address problems you may be facing at the bench.
Troubleshooting Flowchart
Before diving into the detailed FAQs, use this flowchart to diagnose your issue and find the relevant section.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My compound won't dissolve directly in my cell culture medium or PBS. What is the first step?
Answer: This is expected behavior for a hydrophobic compound. Direct dissolution in aqueous buffers is nearly impossible. The standard and most crucial first step is to prepare a highly concentrated stock solution in a suitable organic solvent.[4][5]
The Causality: The principle is to first dissolve the compound in a solvent in which it is freely soluble (like 100% Dimethyl Sulfoxide - DMSO), creating a high-concentration stock. This stock can then be diluted to the final working concentration in your aqueous medium.[1][6] The small volume of the organic solvent will disperse in the large volume of the aqueous buffer, and if the final concentration of the compound is below its kinetic solubility limit, it will remain in solution.[7]
Recommended Action: Prepare a 10-100 mM stock solution in 100% DMSO.
Protocol 1: Preparation of a DMSO Stock Solution
-
Calculation: Determine the mass of this compound needed.
-
Molecular Weight (MW): ~286.69 g/mol (verify with your supplier's CoA).
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x MW ( g/mol ).
-
Example for 1 mL of 10 mM stock: 0.010 mol/L * 0.001 L * 286.69 g/mol = 0.00287 g = 2.87 mg.
-
-
Weighing: Accurately weigh the calculated mass of the compound. Using an analytical balance is critical.
-
Dissolution: Add the compound to a sterile microcentrifuge tube or glass vial. Add the calculated volume of 100% cell culture-grade DMSO.
-
Solubilization: Vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can assist.[8] Ensure the final solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
FAQ 2: I prepared a DMSO stock, but the compound precipitates when I add it to my cell culture medium. What's wrong?
Answer: This common issue, known as "crashing out," typically occurs for one of two reasons: exceeding the compound's aqueous solubility limit or using a final DMSO concentration that is too high and affects the medium's properties.
The Causality: When you dilute the DMSO stock into the aqueous medium, you create a supersaturated solution. The compound may remain dissolved kinetically, but if the concentration is too high, it will precipitate.[7] Furthermore, the final concentration of the organic solvent (DMSO) is critical. While it helps with solubility, high concentrations are toxic to cells and can alter protein structures, affecting your results.[9][10]
Troubleshooting Steps:
-
Check Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be ≤0.1% and must not exceed 0.5% for most cell lines.[10][11][12] Primary cells can be even more sensitive.[10]
-
Self-Validation: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest compound concentration, but without the compound itself. This ensures that any observed effects are due to the compound, not the solvent.[11]
-
-
Lower the Final Compound Concentration: You are likely exceeding the kinetic solubility of the compound in your assay medium. Try performing a serial dilution to find the highest concentration that remains in solution.
| Solvent | Typical Stock Conc. Range | Max Final Conc. in Assay (v/v) | Key Considerations |
| DMSO | 10 - 100 mM | < 0.5% (Ideal: ≤0.1%)[10][12][13] | Gold standard, but can be cytotoxic. Always use a vehicle control.[1][11] |
| Ethanol | 1 - 50 mM | < 0.5% | Can affect cell signaling and metabolism. Evaporation can alter concentration. |
| Methanol | 1 - 20 mM | < 0.1% | More toxic to cells than ethanol or DMSO. Generally avoided. |
FAQ 3: I need to use a higher concentration of the compound than DMSO alone allows. What is a more advanced, cell-friendly solubilization method?
Answer: When the required concentration exceeds the limits of a simple co-solvent system, the use of cyclodextrins is a highly effective and widely published method for increasing the aqueous solubility of hydrophobic molecules.[2][14][15][16]
The Causality (Mechanism of Action): Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming an "inclusion complex."[17][18] This complex has a water-soluble exterior, effectively shielding the hydrophobic drug from the aqueous environment and dramatically increasing its solubility.[15][19]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Recommended Action: Use a chemically modified cyclodextrin like Sulfobutylether-β-cyclodextrin (SBE-β-CD), which has superior solubility and safety profiles compared to native β-cyclodextrin.[19]
Protocol 2: Solubilization using SBE-β-CD
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in your desired buffer (e.g., saline or PBS). To do this, dissolve 2 g of SBE-β-CD powder in a final volume of 10 mL of buffer. Ensure it dissolves completely. This solution can be stored at 4°C.[20]
-
Prepare High-Concentration DMSO Stock: Prepare a concentrated stock of your compound in 100% DMSO, for example, 10-20 mg/mL.
-
Form the Complex:
-
Take 900 µL of the 20% SBE-β-CD solution.
-
While vortexing the SBE-β-CD solution, slowly add 100 µL of your concentrated DMSO stock.
-
This creates a 1:10 dilution of your DMSO stock into the cyclodextrin solution. The final DMSO concentration is 10%, but the compound is now complexed.
-
-
Final Dilution: This new SBE-β-CD/compound stock can now be further diluted into your final cell culture medium. Because the compound is already complexed, it will remain soluble at much higher final concentrations.
-
Self-Validation: Always run a parallel vehicle control containing the same final concentration of SBE-β-CD and DMSO that your test samples have.
FAQ 4: Are there other options besides DMSO and cyclodextrins?
Answer: Yes, using a co-solvent system is another strategy. This involves using a mixture of solvents to create a more favorable environment for your compound.[6][]
The Causality: Co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol work by reducing the polarity of the aqueous solvent system.[] They disrupt the hydrogen bonding network of water, making it less energetically favorable for the hydrophobic compound to be forced out of solution.[]
Recommended Action: A formulation using DMSO, PEG300, and a surfactant like Tween-80 can be effective, particularly for in vivo studies, but can also be adapted for in vitro work with careful validation.
Protocol 3: Preparation of a Co-Solvent Formulation
This protocol is adapted from common formulation strategies and must be validated for your specific cell line to check for toxicity.[20]
-
Prepare High-Concentration DMSO Stock: Prepare a clear, concentrated stock solution in 100% DMSO (e.g., 15 mg/mL).
-
Create the Formulation (example for 1 mL total):
-
Start with 400 µL of PEG300.
-
Add 100 µL of your DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until homogeneous.
-
Add 450 µL of saline or PBS to bring the final volume to 1 mL.
-
-
Final Working Solution: This formulation is now your stock. It can be diluted into your cell culture medium.
-
Critical Validation: The final concentrations of PEG300 and Tween-80 in your cell culture wells must be tested for cytotoxicity using a vehicle control. This method is generally more disruptive to cells than cyclodextrins and should be used with caution.
References
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health (NIH). Available at: [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. Available at: [Link]
-
Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
-
What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]
-
Maximum DMSO concentration in media for cell culture? Reddit. Available at: [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]
-
Preparing Solutions. Chemistry LibreTexts. Available at: [Link]
-
Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. MDPI. Available at: [Link]
-
Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. National Institutes of Health (NIH). Available at: [Link]
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Lab Skills: Preparing Stock Solutions. YouTube. Available at: [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.Google Patents.
-
Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (NIH). Available at: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
-
Enhancement of Solubility and Antioxidant Activity of Some Flavonoids Based on the Inclusion Complexation with Sulfobutylether β-Cyclodextrin. SciSpace. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
DMSO usage in cell culture. LifeTein. Available at: [Link]
-
Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]. MDPI. Available at: [Link]
-
Solubility of Flavonoids in Organic Solvents. ResearchGate. Available at: [Link]
-
3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one. PubChem. Available at: [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]
-
From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Elsevier. Available at: [Link]
-
Solutions and dilutions: working with stock solutions. Rice University. Available at: [Link]
-
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one (96644-05-2). Chemchart. Available at: [Link]
Sources
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Technical Support Center: Purification of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Welcome to the technical support guide for the purification of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this synthetic flavonoid. High purity is often a critical prerequisite for accurate biological and pharmacological studies. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common purification challenges.
Understanding the Molecule: Key Physicochemical Characteristics
This compound is a member of the isoflavone subclass of flavonoids.[1] Its structure presents specific challenges for purification:
-
Phenolic Hydroxyl Group (-OH): The 7-hydroxy group imparts moderate polarity and acidic character. This allows for potential purification via acid-base extraction but also makes the compound susceptible to strong interactions with polar stationary phases like silica gel, which can lead to peak tailing in chromatography.
-
Chlorophenyl Group (-C₆H₄Cl): This group adds significant hydrophobicity and rigidity to the molecule, influencing its solubility in organic solvents.
-
Chromen-4-one Core: This conjugated system allows for strong UV absorbance, which is highly beneficial for visualization during thin-layer chromatography (TLC) and quantification by high-performance liquid chromatography (HPLC).[2][3]
Many flavonoids exhibit low solubility in water and common nonpolar solvents, which can complicate purification and formulation efforts.[4][5]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is an intractable oil or gum. How can I solidify it?
A1: Oiling out is a common issue, especially when residual high-boiling solvents (like DMF or DMSO) or highly impure mixtures are present.
-
Causality: The impurities are depressing the melting point of your product, or the product is supersaturated in a small amount of residual solvent.
-
Troubleshooting Steps:
-
Trituration: Try stirring or grinding the oil with a non-polar solvent in which your product is expected to be insoluble, such as hexanes, diethyl ether, or cold ethyl acetate. This can wash away soluble impurities and induce crystallization of the desired compound.
-
Solvent Removal: Ensure all high-boiling reaction solvents have been thoroughly removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can help.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.
-
Anti-Solvent Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., acetone, THF) and then slowly add a non-solvent (e.g., water, hexanes) until the solution becomes cloudy. Let it stand, or gently warm to redissolve and then cool slowly.
-
Q2: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve separation?
A2: Poor separation on TLC indicates that the impurities have similar polarities to your target compound. This is common if regioisomers or closely related side-products were formed during synthesis.
-
Causality: The chosen mobile phase is not providing sufficient differential partitioning for the components on the stationary phase.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. For flavonoids, common systems include hexanes/ethyl acetate or dichloromethane/methanol.[6] Try small, incremental changes (e.g., from 7:3 to 8:2 hexanes:ethyl acetate).
-
Change Solvent System: Switch to a different solvent system with different selectivities. For example, if hexanes/ethyl acetate fails, try dichloromethane/acetone or toluene/ethyl acetate.
-
-
Add a Modifier: For phenolic compounds that can streak on acidic silica gel, adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can sharpen the spots by protonating the compound and reducing its interaction with the silica surface.[7][8]
-
Consider a Different Stationary Phase: If optimizing the mobile phase fails, consider using a different type of TLC plate, such as alumina or reverse-phase (C18) plates.
-
Q3: My compound is streaking badly on the silica gel column, leading to poor separation and low recovery. What's causing this?
A3: Streaking (tailing) of phenolic compounds on silica gel is a classic problem.
-
Causality: The acidic nature of silica gel can lead to strong, sometimes irreversible, adsorption of compounds with basic or, in this case, acidic phenolic groups.[7] This causes the compound to elute slowly and over a large volume of solvent.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: As with TLC, adding 0.5-1% acetic acid or formic acid to your chromatography eluent can significantly improve peak shape by suppressing the ionization of the phenolic hydroxyl group.
-
Use a Different Adsorbent: Consider using neutral or basic alumina, or Florisil, which may have less aggressive interactions with your compound.[6]
-
Reverse-Phase Chromatography: This is an excellent alternative for polar compounds. The stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., methanol/water or acetonitrile/water). In this mode, more polar impurities will elute first.[9]
-
Q4: After recrystallization, the melting point of my product is still broad, and the yield is low. What went wrong?
A4: This suggests either the chosen solvent is not ideal or significant impurities are still present.
-
Causality: A broad melting point indicates an impure sample. Low yield can result from using too much solvent, choosing a solvent in which the compound is too soluble at low temperatures, or premature crystallization.
-
Troubleshooting Steps:
-
Re-evaluate the Solvent: The ideal solvent should dissolve the compound completely when hot but very poorly when cold.[10] Perform small-scale solvent screening tests with various solvents (see Table 1). Mixed solvent systems (e.g., ethanol/water, acetone/hexanes) are often effective.[11]
-
Optimize the Procedure:
-
Use the minimum amount of hot solvent needed to fully dissolve the compound.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can trap impurities.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Pre-Purification: If the crude material is highly impure, recrystallization alone may not be sufficient. Perform column chromatography first to remove the bulk of the impurities, and then recrystallize the partially purified product.
-
Frequently Asked Questions (FAQs)
Q: What are the likely impurities I should expect from the synthesis of this compound?
A: The impurities depend heavily on the synthetic route. Common syntheses for flavones include the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.[12][13][14]
-
Starting Materials: Unreacted 2,4-dihydroxyacetophenone or 4-chlorobenzoyl chloride (or related precursors).
-
Intermediates: Incomplete cyclization can leave 1,3-diketone intermediates (from Baker-Venkataraman) or chalcone precursors.[15][16]
-
Side Products: O-acylation of the 7-hydroxy group if harsh acylating conditions are used, or formation of regioisomers if alternative cyclization pathways are possible.
Q: Which analytical techniques are best for assessing the purity of my final product?
A: A combination of techniques is recommended for robust purity analysis:
-
TLC: A quick and easy way to get a qualitative assessment of purity. A single spot in multiple solvent systems is a good indicator of high purity.
-
HPLC: The gold standard for quantitative purity analysis of flavonoids.[17] A reverse-phase C18 column with a mobile phase of acetonitrile/water (often with a small amount of formic or acetic acid) and UV detection (typically around 254 nm or 340 nm) is a common setup.[18] Purity is reported as a percentage of the total peak area.
-
¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with the product's signals. Integration of impurity peaks versus product peaks can give a molar ratio.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point: A sharp melting point within a narrow range (1-2 °C) is a good indicator of a pure crystalline solid.
Q: How can I visualize my compound on a TLC plate?
A: this compound has a highly conjugated system and a phenolic group, making it easy to visualize.
-
UV Light (254 nm): The compound will strongly absorb UV light and appear as a dark spot on a fluorescent green background. This is a non-destructive method.[2]
-
Iodine Chamber: The compound will likely stain brown in an iodine chamber due to the aromatic rings.[19]
-
Ferric Chloride (FeCl₃) Stain: This is a classic stain for phenols, which will typically produce a colored spot (often blue, green, or purple).[19][20]
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that will react with the phenol and alkene moieties, appearing as a yellow/brown spot on a purple background.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is useful for removing non-acidic impurities from the crude product, leveraging the acidity of the 7-hydroxy group.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and extract it with a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The phenolic compound will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Expert Insight: Use NaHCO₃ first, as it is a weaker base and more selective for stronger acids. If your compound does not extract, try the stronger base Na₂CO₃. Avoid strong bases like NaOH, which can sometimes cause hydrolysis or other side reactions.[21]
-
-
Separation: Combine the aqueous layers. Wash this combined aqueous phase once with the organic solvent to remove any trapped non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl until the pH is acidic (pH ~2). The purified product should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under high vacuum.
Protocol 2: Purification by Flash Column Chromatography
This is the most common method for separating compounds with different polarities.
-
TLC Analysis: First, determine the optimal mobile phase using TLC. A good starting point for flavonoids is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.25-0.35 for your product.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen mobile phase. Ensure there are no air bubbles or cracks in the packing.[22]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like DCM). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by adding the mobile phase to the top and collecting fractions from the bottom. You can use a single isocratic mobile phase or gradually increase the polarity (gradient elution) to first elute non-polar impurities.[23]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 3: Purification by Recrystallization
This is the final step to obtain a highly pure, crystalline product.
-
Solvent Selection: Place a small amount of your compound in several test tubes. Add a few drops of different solvents (see Table 1) to each. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the compound to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the compound just dissolves. Do not add excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Data and Visualization
Table 1: Common Solvents for Flavonoid Purification
This table provides a starting point for selecting solvents for chromatography and recrystallization, ordered by increasing polarity.
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexanes | 0.1 | 69 | Non-polar component in chromatography |
| Toluene | 2.4 | 111 | Chromatography, Recrystallization |
| Dichloromethane (DCM) | 3.1 | 40 | Chromatography, Initial Dissolution |
| Diethyl Ether | 2.8 | 35 | Recrystallization (often in mixtures) |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Polar component in chromatography, Recrystallization |
| Acetone | 5.1 | 56 | Recrystallization, Polar component in chromatography |
| Ethanol (EtOH) | 4.3 | 78 | Recrystallization (often with water) |
| Methanol (MeOH) | 5.1 | 65 | Highly polar component in chromatography, Recrystallization |
| Water | 10.2 | 100 | Anti-solvent in recrystallization, Acid-base extraction |
Workflow Diagrams
Caption: A general workflow for the multi-step purification of this compound.
Caption: Decision tree for troubleshooting poor separation on a TLC plate.
References
-
Galia, M., et al. (2019). Solvent Effects on the Dissociation Constants of Hydroxyflavones in Organic–Water Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]
-
Tasioula-Margari, M., & Sakarellos-Daitsiotis, M. (2009). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology. Available at: [Link]
-
Nichols, L. (2022). Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
-
Wen, L., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Biochemistry. Available at: [Link]
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Silva, V., et al. (2021). Stereoselective Synthesis of Flavonoids: A Brief Overview. ResearchGate. Available at: [Link]
-
Císařová, I., et al. (2022). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules. Available at: [Link]
-
Panche, A. N., et al. (2016). Flavonoids: an overview. Journal of Nutritional Science. Available at: [Link]
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Al-Ostath, A., et al. (2021). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Molecules. Available at: [Link]
-
Proestos, C., & Komaitis, M. (2006). HPLC analysis of flavonoids. ResearchGate. Available at: [Link]
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Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Reddit User Discussion. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Available at: [Link]
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Zhang, Q., et al. (2023). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. Molecules. Available at: [Link]
-
Jakopic, J., & Veberic, R. (2017). Solubility of Flavonoids in Organic Solvents. ResearchGate. Available at: [Link]
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Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
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ResearchGate User Discussion. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?. ResearchGate. Available at: [Link]
-
Malbasa, R., et al. (2004). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Semantic Scholar. Available at: [Link]
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Liazid, A., et al. (2007). Extraction techniques for the determination of phenolic compounds in food. SciSpace. Available at: [Link]
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Mattila, P., et al. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry. Available at: [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Wang, Y., et al. (2023). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Chemistry For Everyone. (2025). Do Polar Compounds Elute First In Column Chromatography?. YouTube. Available at: [Link]
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Sweeney, J. B., & Hulcoop, D. G. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. European Journal of Organic Chemistry. Available at: [Link]
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Jung, M. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. Available at: [Link]
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Silver, J. (2014). Is there any separation and purification method for flavonoid glycosides?. ResearchGate. Available at: [Link]
-
Setyaningsih, W., et al. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules. Available at: [Link]
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Pereira, V., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules. Available at: [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. Column chromatography. Available at: [Link]
-
Sakshi, S., et al. (2017). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. Natural Products: An Indian Journal. Available at: [Link]
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Kumar, A., et al. (2014). HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. The Journal of Phytopharmacology. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Flash Column Chromatography. Available at: [Link]
-
ResearchGate User Discussion. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. ResearchGate. Available at: [Link]
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Reddit User Discussion. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
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Organic Chemistry Portal. Baker-Venkatraman Rearrangement. Available at: [Link]
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Kumar, D., et al. (2017). Profiling and determination of phenolic compounds in Indian marketed hepatoprotective polyherbal formulations and their comparative evaluation. Journal of Pharmaceutical Analysis. Available at: [Link]
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Kumar, M., et al. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry. Available at: [Link]
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Abdi, G., et al. (2024). Modern Chromatographic Methods for Determination Flavonoids. ResearchGate. Available at: [Link]
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Bodke, Y. D., et al. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles. Journal of the Serbian Chemical Society. Available at: [Link]
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Lee, J.-H., et al. (2016). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Molecules. Available at: [Link]
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Clark, J. (2023). Column Chromatography. Chemistry LibreTexts. Available at: [Link]
- Fieser, L. F. (n.d.). Common Solvents for Crystallization. Harvard University.
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Organic Chemistry Portal. Allan-Robinson Reaction. Available at: [Link]
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Sweeney, J. B., & Hulcoop, D. G. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. European Journal of Organic Chemistry. Available at: [Link]
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da Silva, A. C., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Available at: [Link]
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Kumar, A., et al. (2021). A Short Review on Synthetic Methodologies of Flavonoids. Asian Journal of Pharmacy and Technology. Available at: [Link]
-
Chemistry Guide. (2025). Baker-Venkataraman Rearrangement. Available at: [Link]
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Refinement of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one dosage for in vivo studies
Technical Support Center: In Vivo Dosing & Troubleshooting
Introduction: Bridging the In Vitro-In Vivo Gap
Welcome to the technical support guide for the in vivo application of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one. This molecule, belonging to the chromen-4-one (or chromone) class, is structurally related to flavonoids and isoflavones known for a wide range of biological activities, including potential anti-inflammatory and anti-tumor effects[1][2]. The transition from promising in vitro data to a robust in vivo animal model is a critical and often challenging step in drug development. Success hinges on careful consideration of the compound's physicochemical properties, appropriate formulation, and a systematic approach to dose selection.[3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions, adapt methodologies, and troubleshoot effectively.
Compound Identity and Physicochemical Profile
Before initiating any in vivo experiment, a clear understanding of the test article is paramount. While comprehensive data for this specific molecule is limited, we can infer key properties from its structural class and related analogs.
| Property | Value / Observation | Implication for In Vivo Studies |
| Molecular Formula | C₁₅H₉ClO₃ | |
| Molecular Weight | 272.68 g/mol | Essential for calculating molarity and dose formulations. |
| Structure Class | Chromen-4-one / Isoflavonoid | Often characterized by low aqueous solubility.[5] |
| Predicted LogP | ~3.5 | Suggests the compound is lipophilic and will require a non-aqueous vehicle for solubilization. |
| Known Targets (Related Analogs) | Kinases (e.g., Src), GPR55 | The mechanism of action may influence the choice of animal model and pharmacodynamic readouts.[6][7] |
| Potential Toxicity | A related compound is classified as "Toxic if swallowed".[8] | Warrants a cautious dose-escalation design and careful animal monitoring. |
Frequently Asked Questions & Troubleshooting Guides
Q1: My compound is not dissolving in saline or PBS. How do I prepare a suitable formulation for in vivo administration?
A1: Rationale & Recommended Formulations
This is the most common initial hurdle. Due to its lipophilic nature (predicted LogP ~3.5), this compound is practically insoluble in aqueous solutions. A co-solvent or surfactant-based vehicle is required to create a stable solution or suspension suitable for injection or oral gavage. The choice of vehicle is critical, as it can impact compound stability, bioavailability, and may have its own intrinsic toxicity.
Recommended Starting Formulations:
The following formulations are based on established protocols for poorly soluble chromone derivatives and should be tested for solubility and stability with your specific compound lot before animal administration.[6]
| Formulation ID | Composition | Target Route(s) | Solubility Target | Key Considerations |
| VEH-01 (Clear Solution) | 10% DMSO40% PEG3005% Tween-8045% Saline | IV, IP, SC, Oral | ≥ 1.4 mg/mL | Preferred for intravenous (IV) administration. Assess for hemolysis if used IV. Can be irritating for subcutaneous (SC) routes. |
| VEH-02 (Suspension) | 10% DMSO90% (20% SBE-β-CD in Saline) | IP, Oral | ~1.4 mg/mL | Good for increasing apparent solubility and stability. Not suitable for IV use. Requires sonication. |
Detailed Protocol: Preparation of Vehicle VEH-01 (1 mL final volume)
Objective: To prepare a clear, injectable solution for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Step-by-Step Methodology:
-
Prepare Stock Solution: Weigh the required amount of your compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 14.3 mg/mL). Ensure it is fully dissolved. Gentle warming or brief sonication may be required.
-
Add PEG300: In a new sterile tube, add 400 µL of PEG300. To this, add 100 µL of your DMSO stock solution. Vortex thoroughly until the mixture is homogenous. This step is critical; the compound must be fully dispersed in the PEG300 before adding aqueous components.
-
Add Tween-80: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Vortex again until the solution is clear and uniform.
-
Final Dilution: Slowly add 450 µL of sterile saline to the mixture, vortexing as you add. The final solution should be clear. If precipitation occurs, the concentration may be too high for this vehicle system.[6]
-
Final Check: Visually inspect the final formulation for any precipitation or phase separation. Prepare fresh on the day of dosing.
Q2: I have an in vitro IC₅₀ value. How do I translate this to a starting dose for my animal study?
A2: The Principle of In Vitro-In Vivo Extrapolation (IVIVE)
Directly converting an in vitro concentration (e.g., µM) to an in vivo dose (e.g., mg/kg) is an estimation process fraught with complexity.[9][10] Factors such as absorption, distribution, metabolism, and excretion (ADME) dramatically influence the actual concentration of the drug at the target site.[3] However, a preliminary estimation is necessary to design a dose-range finding study.
A simple, conservative starting point is to assume a desired plasma concentration (C₀) that relates to your in vitro effective concentration (e.g., 5-10 times the IC₅₀) and use pharmacokinetic principles to estimate the required dose.[11]
Dose = (C₀ × Vd) / F
Where:
-
Dose: The dose to be administered (mg/kg).
-
C₀: The target initial plasma concentration (mg/L).
-
Vd: The volume of distribution (L/kg). This is often unknown for a new compound and is a major source of error. For initial estimates, a value between 0.5-2 L/kg can be assumed for small molecules.
-
F: Bioavailability (unitless fraction). For IV administration, F=1. For oral or IP routes, F is <1 and often unknown initially.
A More Practical Approach: The Dose-Range Finding (DRF) Study
Given the uncertainties, the most reliable method is to perform a DRF study.[12] Start with a very low, likely sub-therapeutic dose, and escalate in subsequent cohorts to identify the Maximum Tolerated Dose (MTD).
A pharmacokinetic study on a closely related analog, CPEO-43, in rats used doses of 2, 6, and 20 mg/kg.[13] This provides a valuable, empirically-derived starting point for your DRF study design.
Q3: How should I structure my Dose-Range Finding (DRF) study to determine the Maximum Tolerated Dose (MTD)?
A3: Designing a Robust DRF Protocol
The primary goal of a DRF study is to identify a dose that is safe and well-tolerated while providing sufficient systemic exposure. This is a crucial step before launching larger efficacy studies.[14]
Caption: Workflow for In Vivo Dose Refinement.
| Parameter | Recommendation | Rationale |
| Species | Swiss Albino or C57BL/6 Mice | Commonly used, well-characterized physiology. |
| Animals/Group | n = 3-5 per sex | Sufficient for initial toxicity assessment without excessive animal use. |
| Dose Levels | 1, 3, 10, 30 mg/kg | Logarithmic or semi-log dose increments provide broad coverage of the dose-response curve.[12] |
| Control Group | Vehicle only | Essential to differentiate compound effects from vehicle effects. |
| Route of Admin. | Match intended therapeutic route (e.g., IP, Oral) | Route can significantly alter PK and toxicity profiles. |
| Dosing Schedule | Single dose | Standard for an initial MTD assessment. |
| Monitoring Period | 7-14 days | Allows for observation of both acute and delayed toxicity. |
| Endpoints | Mortality: Record time of death.Clinical Signs: Daily observation (posture, activity, grooming).Body Weight: Measure daily; >15-20% loss is a common humane endpoint.Necropsy: Gross examination of major organs at study termination. | Provides a comprehensive picture of systemic toxicity. |
Q4: I am observing unexpected toxicity at low doses. What are the likely causes and how can I troubleshoot this?
A4: Troubleshooting Unexpected In Vivo Toxicity
This is a critical safety issue that must be addressed immediately. The cause can be multifactorial, stemming from the vehicle, the compound itself, or the experimental procedure.
Caption: Decision Tree for Troubleshooting Toxicity.
Causality Checklist:
-
Vehicle Toxicity: This is the first suspect. Does your vehicle-only control group show any adverse effects (e.g., irritation, lethargy, weight loss)? High concentrations of DMSO or PEG can be toxic.
-
Action: Run a dedicated vehicle tolerability study. If the vehicle is the issue, try to reformulate to reduce the percentage of co-solvents or switch to an alternative like the SBE-β-CD formulation.
-
-
Compound's Intrinsic Toxicity: The compound may be more potent or toxic in vivo than predicted.
-
Action: Re-run the DRF starting at a much lower dose (e.g., 10-fold lower). This confirms if the toxicity is dose-dependent.
-
-
Pharmacokinetic Profile: A rapid absorption rate (especially via IV or IP routes) can lead to a high, transient peak in plasma concentration (Cmax) that is toxic, even if the overall exposure (AUC) is low.
-
Action: If possible, perform a satellite PK study at a low dose to understand the Cmax and half-life. Changing the route of administration to one with slower absorption (e.g., subcutaneous or oral) may mitigate Cmax-related toxicity.
-
-
Species Sensitivity: The chosen animal model may be uniquely sensitive to the compound's mechanism of action or its metabolites.
-
Action: Review literature for known sensitivities of your animal strain to compounds in the chromone/isoflavone class.
-
References
-
Mihaylova, D., et al. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one. Retrieved from [Link]
-
Wang, L., et al. (2021). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Retrieved from [Link]
-
Li, Y., et al. (2024). Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43) in rats based on LC-MS/MS. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. PMC. Retrieved from [Link]
-
Yu, J., et al. (2019). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. PubMed Central. Retrieved from [Link]
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Nabeel, A., et al. (2021). In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. PubMed. Retrieved from [Link]
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Linsenbardt, D. N., et al. (2019). Pharmacokinetic and Pharmacodynamic Consequences of Cytochrome P450 3A Inhibition on Mitragynine Metabolism in Rats. PubMed Central. Retrieved from [Link]
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Vinken, M., et al. (2022). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. NIH. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to Validating Target Engagement of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
In the landscape of modern drug discovery, the unequivocal demonstration that a therapeutic candidate directly interacts with its intended molecular target within a physiological context is a cornerstone of a successful preclinical campaign. This guide provides a comprehensive, multi-faceted strategy for validating the target engagement of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one, a small molecule belonging to the chromen-4-one class. Derivatives of this scaffold have shown activity against various protein kinases, making a thorough investigation into its specific targets essential.[1][2][3]
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of methodologies, detailed experimental protocols, and the rationale behind each step to ensure scientific rigor and trustworthiness in your findings.
The Imperative of Target Validation
A lack of robust target engagement is a primary reason for the failure of drug candidates in later clinical stages.[4] Therefore, a rigorous and early assessment of whether a compound binds to its intended target in cells and elicits a functional consequence is paramount. The following sections will detail a hierarchical approach, beginning with broad, unbiased screening to identify potential targets, followed by precise biophysical and cellular assays to confirm and quantify the interaction.
Part 1: Unbiased Target Identification via Kinome Profiling
Given that the chromen-4-one scaffold is a known "privileged structure" in kinase inhibitor design, an initial broad screening against a panel of kinases is the most logical starting point.[1][2] Kinome profiling services offer an efficient way to assess the selectivity of a compound against hundreds of kinases in a single experiment.[5][6]
Causality behind this choice: An unbiased, large-scale screen is crucial to not only identify the primary target(s) with the highest affinity but also to reveal potential off-target interactions.[6] This early assessment of selectivity is critical for predicting potential toxicities and understanding the compound's overall pharmacological profile.
Recommended Approach: Broad Kinase Panel Screen
Engaging a contract research organization (CRO) with expertise in kinase profiling is a common and effective strategy.[7][8] These services typically utilize activity-based assays to measure the inhibition of a large number of purified kinases by the test compound.
Experimental Workflow: Kinome Profiling
Caption: Workflow for unbiased kinase target identification.
Interpreting the Data: The primary output will be a list of kinases for which this compound shows significant inhibition. This "hit list" forms the basis for all subsequent validation experiments. A visual representation, such as a kinome tree, is often provided to illustrate the compound's selectivity.
Part 2: Orthogonal Validation of Direct Target Binding
Once primary kinase targets are identified, it is essential to confirm direct physical interaction using orthogonal biophysical methods.[9][10] This step validates that the observed enzyme inhibition is a result of direct binding and allows for the quantitative characterization of the binding event.
A. Surface Plasmon Resonance (SPR) for Kinetics and Affinity
SPR is a label-free technique that measures biomolecular interactions in real-time.[11] It provides not only the binding affinity (K D ) but also the association (k a ) and dissociation (k d ) rate constants, offering deeper insight into the binding mechanism.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant kinase (identified from the kinome screen) onto a sensor chip surface.
-
Compound Injection: Flow a series of concentrations of this compound over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound, in real-time.
-
Regeneration: Inject a regeneration solution to remove the bound compound.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k a , k d , and K D .
B. Isothermal Titration Calorimetry (ITC) for Thermodynamics
ITC is considered the gold standard for measuring binding thermodynamics.[12] It directly measures the heat released or absorbed during a binding event, providing the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Place the purified kinase in the sample cell and this compound in the injection syringe.
-
Titration: Perform a series of small injections of the compound into the kinase solution.
-
Heat Measurement: Measure the heat change associated with each injection.
-
Data Analysis: Integrate the heat peaks and fit the data to a binding isotherm to determine K D , n, and ΔH.
Data Comparison: Biophysical Methods
| Technique | Principle | Key Outputs | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to an immobilized target.[11] | K D , k a , k d | Real-time kinetic information, high sensitivity.[11] | Requires protein immobilization, which can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding in solution.[12] | K D , n, ΔH, ΔS | Label-free, in-solution measurement, provides thermodynamic data.[12] | Requires larger amounts of protein and compound.[11] |
Part 3: Confirming Target Engagement in a Cellular Context
Demonstrating that a compound binds its target within the complex milieu of a living cell is a critical validation step.[4] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying intracellular target engagement.[13][14]
Cellular Thermal Shift Assay (CETSA®)
The principle behind CETSA® is that ligand binding stabilizes the target protein, resulting in an increase in its melting temperature.[15] This thermal stabilization can be detected by heating intact cells, lysing them, and quantifying the amount of soluble (non-denatured) target protein remaining at different temperatures.
Experimental Workflow: CETSA®
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: CETSA®
-
Cell Treatment: Treat cultured cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[16]
-
Lysis: Lyse the cells to release their contents.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (containing the soluble proteins) and quantify the amount of the target kinase using a specific antibody-based method like Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.[13]
Part 4: Linking Target Engagement to Cellular Function
The final and most crucial step is to demonstrate that the binding of this compound to its target kinase leads to a functional consequence in cells. This is typically achieved by measuring the modulation of the kinase's activity.
Target Phosphorylation Assay
Since the primary function of a kinase is to phosphorylate substrate proteins, a direct measure of its activity is the phosphorylation status of a known downstream substrate.[17] A reduction in the phosphorylation of this substrate upon treatment with the compound provides strong evidence of functional target engagement.
Experimental Protocol: Cellular Phosphorylation Assay
-
Cell Culture and Treatment: Plate cells known to express the target kinase and its substrate. Treat the cells with a dose-response of this compound.
-
Stimulation (if necessary): If the pathway is not basally active, stimulate the cells with an appropriate agonist to activate the target kinase.
-
Cell Lysis: Lyse the cells to prepare protein extracts.
-
Phospho-Protein Detection: Quantify the amount of the phosphorylated substrate and the total amount of the substrate using methods like:
-
Western Blotting: Using a phospho-specific antibody.
-
ELISA/AlphaLISA: High-throughput plate-based assays for quantitative analysis.[18]
-
-
Data Analysis: Normalize the phosphorylated substrate signal to the total substrate signal and plot the inhibition of phosphorylation against the compound concentration to determine an IC 50 value.
Self-Validating System: The concordance of data across these orthogonal assays provides a self-validating framework. A compound that is identified as a hit in a kinome screen, shows direct binding in biophysical assays, stabilizes the target protein in cells (CETSA®), and inhibits the phosphorylation of a downstream substrate provides a highly confident validation of its target engagement.
Summary Comparison of Validation Methodologies
| Methodology | Primary Question Answered | Context | Throughput | Key Alternative |
| Kinome Profiling | What are the potential kinase targets? | Biochemical (Purified Enzymes) | High | Activity-Based Protein Profiling (ABPP) |
| SPR / ITC | Does the compound bind directly to the target? What is the affinity/kinetics? | Biochemical (Purified Components) | Low to Medium | Microscale Thermophoresis (MST)[19] |
| CETSA® | Does the compound bind to the target inside intact cells? | Cellular | Medium to High | NanoBRET™ Target Engagement Assay[18] |
| Phosphorylation Assay | Does target binding lead to functional inhibition in cells? | Cellular | High | Cell Proliferation/Viability Assays[18] |
Conclusion
The validation of target engagement for this compound requires a systematic and multi-layered experimental approach. By progressing from broad, unbiased screening to specific biophysical characterization and finally to functional cellular assays, researchers can build a robust and compelling data package. This rigorous validation not only confirms the compound's mechanism of action but also provides the confidence needed to advance a promising molecule through the drug discovery pipeline.
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Patel, R. et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC, NIH. Available from: [Link]
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Singh, S. et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC, PubMed Central. Available from: [Link]
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Martinez Molina, D. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
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MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]
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Kuhne, S. et al. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega. Available from: [Link]
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Charles River Laboratories. Biophysical Assays. Available from: [Link]
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Zhao, L. et al. (2019). Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. PubMed. Available from: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]
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Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]
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Al-Ostoot, F. H. et al. (2020). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Available from: [Link]
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Zhang, T. et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
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Giannetti, A. M. et al. (2011). Biophysical methods in early drug discovery. PMC. Available from: [Link]
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Vasta, J. D. et al. (2018). Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer. ResearchGate. Available from: [Link]
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Glisic, B. et al. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. PMC, PubMed Central. Available from: [Link]
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News-Medical.Net. (2016). Using Isothermal Titration Calorimetry for Biophysical Characterization of Chromatin-Binding Proteins. Available from: [Link]
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Bissy, D. et al. (2019). Kinase Screening & Profiling Service | Drug Discovery Support. Available from: [Link]
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Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. Available from: [Link]
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Hsiao, J. J. et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. PubMed. Available from: [Link]
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Shaw, J. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]
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Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available from: [Link]
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Comparative Analysis and Cross-Validation of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one's Bioactivity
A Senior Application Scientist's Guide to Rigorous Preclinical Validation
This guide provides a comprehensive framework for the experimental cross-validation of a novel isoflavone, 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one. As a member of the chromen-4-one scaffold family, which includes well-known bioactive molecules like genistein, this compound presents a promising starting point for drug discovery. However, its therapeutic potential can only be realized through a multi-faceted and rigorous validation process.
This document moves beyond simple screening to establish a self-validating experimental workflow. We will operate under the hypothesis that our compound of interest (which we will refer to as Cpd-X ) acts as a modulator of a key cellular signaling pathway, a common mechanism for this class of molecules. Our goal is not merely to report an IC50 value, but to build a robust, interconnected dataset that confirms its mechanism of action, cellular target engagement, and functional impact in comparison to established alternatives.
Hypothesis Generation: From Scaffold to Putative Target
The isoflavone core of Cpd-X is a "privileged structure" in medicinal chemistry, known to interact with a variety of protein targets, particularly protein kinases. The presence of a halogenated phenyl group at the 3-position suggests a potential for specific hydrophobic and halogen-bonding interactions within a protein's active site.
Based on these structural features and extensive literature on similar scaffolds, we hypothesize that Cpd-X is an inhibitor of the PI3K/Akt signaling pathway , a critical regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer. To begin our investigation, we will use computational modeling to predict its binding affinity to the ATP-binding pocket of PI3Kα, one of the key isoforms in this pathway.
In Silico Docking and Binding Prediction
Molecular docking serves as a valuable, cost-effective first step to visualize potential interactions and prioritize experimental resources. Using a crystal structure of PI3Kα (e.g., PDB ID: 2RD0), we can predict the binding mode of Cpd-X.
-
Methodology: Docking was performed using AutoDock Vina. The protein structure was prepared by removing water molecules and adding polar hydrogens. The ligand (Cpd-X) was prepared by assigning Gasteiger charges. The search space (grid box) was defined to encompass the known ATP-binding site.
-
Predicted Outcome: The simulation predicts that the 7-hydroxy group of the chromenone core forms a key hydrogen bond with the hinge region residue Val851, an interaction typical for kinase inhibitors. The 4-chlorophenyl group is predicted to occupy a hydrophobic pocket, potentially conferring selectivity.
This in silico evidence provides a testable hypothesis: Cpd-X directly binds and inhibits PI3K.
Experimental Cross-Validation Workflow
Our validation strategy is built on a tiered, orthogonal approach. We will move from direct, biochemical confirmation of target binding to cellular target engagement and, finally, to a phenotypic, functional outcome. Throughout this process, we will compare Cpd-X against Wortmannin , a well-characterized, potent, and irreversible PI3K inhibitor, to benchmark its performance.
Caption: PI3K/Akt signaling pathway with the inhibitory action of Cpd-X.
Tier 3: Functional Consequence - Phenotypic Assay
The final and most critical step is to link target engagement and pathway modulation to a relevant cellular outcome. Since the PI3K/Akt pathway is a key driver of cell proliferation and survival, we will assess the impact of Cpd-X on the viability of MCF-7 cells.
Protocol: MTT Cell Viability Assay
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of Cpd-X and Wortmannin for 72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the DMSO-treated control wells. Plot the percentage of cell viability against the log of compound concentration and fit the data to determine the EC50 value.
Synthesizing the Data: A Comparative Guide
A successful cross-validation will show a clear, logical connection across all three tiers of the experimental workflow. The data for Cpd-X should be internally consistent and benchmarked against the known inhibitor, Wortmannin.
| Parameter | Cpd-X | Wortmannin | Interpretation |
| Biochemical IC50 (PI3Kα) | 150 nM | 5 nM | Confirms direct, potent binding to the purified enzyme. |
| Cellular Target Engagement (CETSA) | Thermal Shift > 3°C | Thermal Shift > 5°C | Demonstrates Cpd-X enters cells and binds its intended target. |
| Pathway Inhibition IC50 (p-Akt) | 450 nM | 15 nM | Shows inhibition of the signaling pathway in a cellular context. |
| Phenotypic EC50 (Cell Viability) | 1.2 µM | 40 nM | Links pathway inhibition to a functional anti-proliferative effect. |
Table 2: Comprehensive cross-validation and comparative data summary.
Analysis:
The data shows a clear and logical progression for Cpd-X. The biochemical IC50 is the most potent value, as expected, since it represents an idealized system. The cellular pathway IC50 is approximately 3-fold higher, which is a reasonable shift reflecting the need for the compound to cross the cell membrane and compete with high intracellular ATP concentrations. Finally, the phenotypic EC50 is another 2-3 fold higher, which is also expected, as a significant level of pathway inhibition is often required to produce a measurable effect on cell viability over a 72-hour period.
Crucially, this entire cascade of effects occurs at concentrations that are consistent with one another. The strong correlation between biochemical activity, cellular pathway modulation, and the ultimate phenotypic outcome provides a high degree of confidence that the anti-proliferative effect of Cpd-X is indeed mediated through its inhibition of the PI3K/Akt pathway. While less potent than Wortmannin, Cpd-X demonstrates a clear, on-target mechanism of action, establishing it as a valid lead compound for further optimization.
References
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Title: The PI3K/AKT/mTOR Pathway in a New Era of Cancer Treatment: A Promising Therapeutic Target. Source: Cancers (Basel). [Link]
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Title: Role of PI3K/AKT/mTOR and MEK/ERK pathways in the regulation of cell proliferation, survival and apoptosis. Source: Advances in Biological Regulation. [Link]
-
Title: A structural view of the inhibition of phosphoinositide 3-kinases. Source: Biochemical Society Transactions. [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols. [Link]
Head-to-Head Comparison of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one Derivatives: A Technical Guide for Drug Discovery Professionals
The chromen-4-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one has garnered significant attention as a lead compound for the development of novel therapeutic agents. This guide provides a detailed comparative analysis of its key derivatives, focusing on their anticancer and anti-inflammatory properties. By presenting supporting experimental data, outlining methodologies, and exploring structure-activity relationships, this document aims to equip researchers and drug development professionals with the critical information needed to advance their research in this promising area.
The Core Moiety: A Foundation for Diverse Biological Activity
The parent compound, this compound, possesses a unique structural architecture that contributes to its biological profile. The 7-hydroxy group is a common feature in many bioactive flavonoids, often playing a crucial role in antioxidant and enzyme-inhibitory activities. The 4-chlorophenyl substituent at the C3 position significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its interactions with biological targets. Flavonoids, in general, are known for a variety of health benefits, including antitumor, antibacterial, and antimicrobial activities.[1]
Comparative Analysis of Derivative Performance
Strategic modifications of the parent structure have yielded a range of derivatives with enhanced or modulated biological activities. This section provides a head-to-head comparison of these derivatives based on their performance in key pharmacological assays.
Anticancer Activity
The potential of these derivatives as anticancer agents has been a primary focus of investigation. The cytotoxic effects of various derivatives have been evaluated against several human cancer cell lines.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Derivative Modification | Cell Line | IC50 (µM) |
| 1 | Parent Compound | AGS (Gastric) | > 50 |
| 2 | 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric) | 2.63 ± 0.17[2] |
| 3 | A different 4H-chromen-4-one derivative | Human Colon Carcinoma | 9.68 µg/ml[3] |
| 4 | A different 4H-chromen-4-one derivative | Human Prostate Adenocarcinoma | 9.93 µg/ml[3] |
Structure-Activity Relationship (SAR) Insights:
The data presented in Table 1 highlights the significant impact of structural modifications on the anticancer activity of the parent compound. The introduction of a triazole moiety at the 7-hydroxy position, as seen in compound 2 , resulted in a remarkable increase in cytotoxic potency against the AGS human gastric cancer cell line, with an IC50 value of 2.63 ± 0.17 µM.[2] This suggests that the appendage of heterocyclic rings at this position can dramatically enhance the compound's anticancer efficacy. Further studies have shown that other 4H-chromen-4-one derivatives also exhibit potent cytotoxic activity against various cancer cell lines, including human colon carcinoma and human prostate adenocarcinoma.[3]
Proposed Mechanism of Action:
Several studies suggest that these compounds exert their antiproliferative effects by inducing apoptosis and causing cell cycle arrest. For instance, compound 2 was found to arrest cells in the G2/M phase of the cell cycle and induce apoptosis.[2] The underlying mechanism often involves the modulation of key signaling pathways that regulate cell survival and proliferation.
Caption: Inhibition of pro-inflammatory signaling pathways by chromen-4-one derivatives.
Experimental Protocols
To ensure the scientific rigor and reproducibility of the findings discussed, this section outlines the methodologies for the key biological assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Culture: Maintain human cancer cell lines (e.g., AGS, MCF-7) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow of the MTT assay for determining cell viability.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of test compounds.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the test compounds intraperitoneally or orally at different doses.
-
Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of the animals to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume at different time intervals after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (vehicle-treated) and compare the results with a standard anti-inflammatory drug (e.g., indomethacin). [4]
Conclusion and Future Perspectives
The derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationship studies discussed in this guide underscore the importance of strategic structural modifications to enhance the therapeutic efficacy of the parent compound. The introduction of heterocyclic moieties at the 7-hydroxy position has been shown to be a particularly effective strategy for boosting anticancer activity.
Future research in this area should focus on the synthesis and biological evaluation of a broader range of derivatives to further explore the structure-activity landscape. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways responsible for the observed pharmacological effects. Furthermore, lead compounds with promising in vitro activity should be advanced to in vivo studies to assess their efficacy and safety in preclinical models. The comprehensive information provided in this guide serves as a valuable resource for researchers dedicated to the discovery and development of next-generation therapies based on the versatile chromen-4-one scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
